2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-13-7-10(16(20)21)12(8-14(13)23-2)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQQBXBFXAHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzamido group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-chlorobenzamido)-4,5-dimethoxybenzaldehyde or this compound.
Reduction: Formation of 2-(2-aminobenzamido)-4,5-dimethoxybenzoic acid.
Substitution: Formation of 2-(2-substituted benzamido)-4,5-dimethoxybenzoic acid derivatives.
Scientific Research Applications
2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic Acid (CAS: 496913-51-0)
- Structure : Replaces the 2-chlorobenzamido group with a cyclopropanecarboxamido moiety. The dimethoxybenzoic acid backbone is retained .
- Properties :
- Molecular weight: 265.26 g/mol (vs. ~335.74 g/mol for the target compound).
- The cyclopropane ring introduces steric constraints and altered electronic effects compared to the aromatic chlorobenzamido group.
- Applications : Marketed as a research chemical (e.g., by赫澎生物 and 武汉欣欣佳丽生物科技有限公司), suggesting utility in medicinal chemistry or material science .
Donepezil Open-Ring Impurity (CAS: 197010-25-6)
- Structure : Features a 4,5-dimethoxybenzoic acid core linked to a 1-benzylpiperidin-4-yl group via a ketone-containing propyl chain. Unlike the target compound, it lacks the chlorobenzamido group but shares the dimethoxybenzoic acid motif .
- Properties :
- Molecular weight: 411.49 g/mol.
- The extended alkyl chain and piperidine ring enhance lipophilicity, impacting bioavailability.
- Applications : Used as a reference standard in quality control for Donepezil, an Alzheimer’s drug .
Amino-Chlorobenzoic Acids (e.g., 2-Amino-4-chlorobenzoic Acid)
- Structure: Simpler analogs lacking both the dimethoxy and benzamido groups. For example, 2-amino-4-chlorobenzoic acid (CAS: 89-77-0) has a single amino and chloro substituent .
- Properties :
- Melting point: 231–235°C (higher than typical for the target compound due to reduced steric hindrance).
- Lower molecular weight (171.57 g/mol) and higher crystallinity.
- Applications : Intermediate in organic synthesis, particularly for dyes and pharmaceuticals .
Comparative Analysis of Key Features
| Property | 2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic Acid | 2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic Acid | Donepezil Open-Ring Impurity | 2-Amino-4-chlorobenzoic Acid |
|---|---|---|---|---|
| Molecular Weight | ~335.74 g/mol | 265.26 g/mol | 411.49 g/mol | 171.57 g/mol |
| Functional Groups | 2-Chlorobenzamido, 4,5-dimethoxy | Cyclopropanecarboxamido, 4,5-dimethoxy | Benzylpiperidine, ketone, 4,5-dimethoxy | Amino, chloro |
| Applications | Research candidate (inferred) | Medicinal chemistry research | Pharmaceutical quality control | Synthetic intermediate |
| Key References |
Biological Activity
2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by case studies and research findings.
- Chemical Formula : CHClO
- Molecular Weight : 241.65 g/mol
- CAS Number : 2757463
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit cyclooxygenase-2 (COX-2) expression, which is crucial in the inflammatory response.
Table 1: Effects on Inflammatory Markers
| Concentration (μM) | COX-2 Inhibition (%) | PGE2 Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| 10 | 30 | 25 | 20 |
| 50 | 60 | 55 | 50 |
| 100 | 80 | 75 | 70 |
2. Antitumor Activity
The compound has been studied for its potential antitumor effects. In a study involving various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A reduction of up to 70% in cell viability at a concentration of 100 μM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells.
3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures.
Table 2: Neuroprotective Effects on Oxidative Stress Markers
| Treatment Group | Malondialdehyde (MDA) Levels (nmol/mg protein) | Glutathione (GSH) Levels (μmol/mg protein) |
|---|---|---|
| Control | 5.6 | 1.8 |
| Compound Treatment (50 μM) | 3.1 | 3.5 |
| Compound Treatment (100 μM) | 1.9 | 4.0 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX-2 and iNOS : Reducing inflammatory mediators.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Antioxidant Properties : Scavenging free radicals and enhancing endogenous antioxidant systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
